Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate
Overview
Description
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate is a useful research compound. Its molecular formula is C12H12FNO3 and its molecular weight is 237.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some indole derivatives have been found to have inhibitory activity against certain viruses .
Biochemical Analysis
Biochemical Properties
Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives are known to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in tryptophan metabolism . This inhibition can modulate immune responses and has implications in cancer therapy. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, affecting cellular signaling pathways.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammatory responses . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes, inhibiting or activating their activity. For instance, the compound’s interaction with IDO can inhibit its activity, leading to increased levels of tryptophan and its metabolites . This can result in changes in immune cell function and modulation of immune responses. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade under certain conditions, leading to the formation of inactive or toxic byproducts . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters such as organic anion transporters (OATs) or organic cation transporters (OCTs) . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and cellular responses.
Properties
IUPAC Name |
ethyl 6-fluoro-1-hydroxy-2-methylindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-3-17-12(15)11-7(2)14(16)10-6-8(13)4-5-9(10)11/h4-6,16H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBPRBZNIBWUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=CC(=C2)F)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.